2-Hydroxypropyl 3,4,5-trihydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxypropyl 3,4,5-trihydroxybenzoate is a compound formed by the esterification of 1,2-propylene glycol and gallic acid. This compound is known for its antioxidant properties and is used in various applications, including as a rust converter and in polymer composites for surface anticorrosion .
Vorbereitungsmethoden
2-Hydroxypropyl 3,4,5-trihydroxybenzoate is synthesized through an esterification reaction between 1,2-propylene glycol and gallic acid . The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
2-Hydroxypropyl 3,4,5-trihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol and acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxypropyl 3,4,5-trihydroxybenzoate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Hydroxypropyl 3,4,5-trihydroxybenzoate involves its antioxidant properties. The compound can scavenge free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and materials. In biological systems, it may inhibit enzymes like COX-2 by binding to their active sites, reducing the production of pro-inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxypropyl 3,4,5-trihydroxybenzoate can be compared with other similar compounds, such as:
Propyl gallate: Another ester of gallic acid, used as an antioxidant in food and cosmetics.
Ethyl gallate: Similar to propyl gallate but with an ethyl group instead of a propyl group, also used as an antioxidant.
Methyl gallate: The methyl ester of gallic acid, used in various chemical and biological applications.
The uniqueness of this compound lies in its specific ester group, which imparts different solubility and reactivity properties compared to other esters of gallic acid.
Eigenschaften
CAS-Nummer |
26818-28-0 |
---|---|
Molekularformel |
C10H12O6 |
Molekulargewicht |
228.20 g/mol |
IUPAC-Name |
2-hydroxypropyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C10H12O6/c1-5(11)4-16-10(15)6-2-7(12)9(14)8(13)3-6/h2-3,5,11-14H,4H2,1H3 |
InChI-Schlüssel |
YBYGVCVASNJMBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC(=O)C1=CC(=C(C(=C1)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.